Green fluorescent protein was first identified in the jellyfish Aequorea victoria, where it plays a role in bioluminescence. The protein was characterized by Osamu Shimomura, who found that it could fluoresce when exposed to certain wavelengths of light, particularly around 395 nm for excitation and 509 nm for emission . Since its discovery, various derivatives and modified versions of green fluorescent protein have been developed to enhance its properties, such as brightness and stability.
Green fluorescent protein belongs to a class of proteins known as fluorescent proteins, which are characterized by their ability to emit light upon excitation. It is classified under the family of chromoproteins due to its unique chromophore structure that allows it to fluoresce without the need for additional cofactors or substrates . Variants like enhanced green fluorescent protein have been engineered for improved performance in various experimental conditions.
The synthesis of green fluorescent protein can be achieved through several methods, including recombinant DNA technology. The gene encoding green fluorescent protein is cloned into expression vectors, which are then introduced into host cells such as Escherichia coli or mammalian cells. The expression of the protein is induced using specific promoters, allowing for large-scale production.
The original wild-type green fluorescent protein gene was cloned and expressed in E. coli by Douglas Prasher in 1992 . Subsequent modifications, such as the introduction of mutations (e.g., S65T), have resulted in enhanced versions like enhanced green fluorescent protein, which exhibit increased fluorescence and stability under various conditions . These modifications often involve optimizing codon usage for better expression in different organisms.
Green fluorescent protein has a unique barrel-like structure composed of 11 beta strands that form a beta-can structure surrounding a central chromophore. The chromophore itself is formed from three amino acids (serine 65, tyrosine 66, and glycine 67) during the folding process of the protein . This structural arrangement is essential for its fluorescence properties.
The molecular weight of green fluorescent protein is approximately 27 kDa. Its excitation spectrum shows peaks at around 395 nm and 475 nm, while its emission spectrum peaks at approximately 509 nm . The quantum yield of fluorescence is notably high at around 0.79, indicating efficient light emission relative to absorption.
The primary reaction involving green fluorescent protein is the formation of its chromophore through a series of post-translational modifications during the folding process. This involves cyclization and oxidation reactions that convert the peptide backbone into a stable chromophore capable of fluorescing under UV or blue light .
The mechanism by which green fluorescent protein emits light involves the excitation of its chromophore by absorbing photons at specific wavelengths. Upon excitation, electrons within the chromophore are elevated to a higher energy state. As these electrons return to their ground state, they release energy in the form of visible light (green fluorescence) .
Research has shown that the efficiency of this process can be influenced by factors such as pH and temperature. For instance, low pH environments can quench fluorescence due to protonation effects on the chromophore . Additionally, studies indicate that alterations in specific amino acids can enhance or diminish fluorescence intensity depending on their interactions with the chromophore .
Green fluorescent protein is soluble in aqueous solutions and exhibits high stability across a range of temperatures and pH levels. Its fluorescence properties make it easily detectable using standard fluorescence microscopy techniques .
Chemically, green fluorescent protein is stable under physiological conditions but can undergo denaturation under extreme conditions (e.g., high temperatures or harsh solvents). Its ability to form an internal chromophore without additional cofactors makes it particularly versatile for biological applications .
Green fluorescent protein has numerous applications in scientific research:
The foundational research on bioluminescence in the jellyfish Aequorea victoria began in the mid-20th century. In 1921, Edmund N. Harvey first documented the jellyfish's luminescent tissues, noting their yellow fluorescence under specific conditions such as mechanical stimulation or darkness [8]. This initial observation was significantly advanced in 1955 when Demorest Davenport and Joseph Nicol employed photoelectric recording and histological methods to systematically characterize the green fluorescent materials localized in the jellyfish's marginal canal [8]. Their work confirmed that the bioluminescent system involved two distinct components: a calcium-activated photoprotein (later named aequorin) that emitted blue light (~470 nm), and an accessory protein that absorbed this light and re-emitted it as green fluorescence (~509 nm). This energy transfer mechanism—later identified as Förster resonance energy transfer (FRET)—represented a critical biological phenomenon that would underpin future applications of GFP [1] [4].
The pivotal breakthrough in GFP research occurred in 1962 when Osamu Shimomura, then working with Frank Johnson at Princeton University, successfully isolated and purified the green fluorescent component from Aequorea victoria. In a monumental effort, Shimomura processed approximately 10,000 jellyfish harvested from Friday Harbor, Washington, yielding milligram quantities of two key proteins: the calcium-sensitive photoprotein aequorin and the green fluorescent protein [8]. His seminal publication detailed GFP's fundamental biophysical properties, including:
Shimomura's 1979 research further elucidated the chromophore's chemical structure as a p-hydroxybenzylidene-imidazolinone formed by post-translational modification of a tripeptide sequence (Ser65–Tyr66–Gly67) [3] [8]. Despite these advances, GFP's utility as a biological tool remained unrealized for over a decade due to challenges in genetic manipulation.
Table 1: Key Milestones in Early GFP Research (1921-1979)
Year | Researcher(s) | Contribution | Significance |
---|---|---|---|
1921 | Edmund N. Harvey | Initial documentation of luminescence in Aequorea victoria | Identified fluorescent tissues in jellyfish umbrella |
1955 | Davenport & Nicol | Photoelectric characterization of green fluorescence | Confirmed FRET mechanism between aequorin and GFP |
1962 | Osamu Shimomura | Isolation/purification of GFP from 10,000 jellyfish | First biochemical characterization of GFP |
1971 | Hastings & Morin | Formal naming as "Green Fluorescent Protein" | Established standardized terminology |
1979 | Osamu Shimomura | Chromophore structure determination | Revealed autocatalytic formation mechanism |
The molecular era of GFP commenced in 1992 when Douglas Prasher, then at the Marine Biological Laboratory, successfully cloned and sequenced the GFP gene (gfp) after constructing a cDNA library from Aequorea victoria mRNA. Prasher's publication of the 238-amino-acid sequence (26.9 kDa) revealed the protein's β-barrel structure with an embedded α-helix containing the chromophore [3] [8]. Tragically, Prasher's research funding expired before he could achieve functional expression, forcing him to abandon GFP research [8].
Martin Chalfie at Columbia University obtained Prasher's cloned sequence and achieved the critical demonstration of heterologous expression in 1994. By introducing the gfp gene into Escherichia coli and Caenorhabditis elegans, Chalfie proved that GFP:
This work, published in Science, established GFP as a revolutionary tool for molecular biology, allowing researchers to visualize previously invisible cellular processes [1] [8]. Concurrently, Satoshi Inouye and Frederick Tsuji independently confirmed functional expression in E. coli, validating the finding [3].
Roger Y. Tsien's transformative engineering of GFP expanded its scientific utility beyond a simple marker to a versatile toolkit for advanced imaging. His foundational contribution was solving GFP's X-ray crystal structure in 1996, revealing the 11-stranded β-barrel that shielded the chromophore from quenching [3]. This structural insight enabled rational mutagenesis:
Table 2: Spectral Characteristics of Key GFP Variants Engineered by Tsien and Colleagues
Variant | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Mutation(s) | Primary Applications |
---|---|---|---|---|---|
Wild-type GFP | 395, 475 | 509 | 0.79 | None | Foundational studies |
EGFP | 488 | 507 | 0.60 | S65T, F64L | Standard cell biology |
EYFP | 514 | 527 | 0.61 | T203Y | FRET acceptor |
ECFP | 439 | 476 | 0.40 | Y66W, N146I, M153T | FRET donor |
EBFP | 383 | 448 | 0.18 | Y66H | Multicolor imaging |
Superfolder GFP | 485 | 510 | 0.65 | >6 mutations | Fusions with poorly folding proteins |
Tsien's laboratory subsequently developed:
The 2008 Nobel Prize in Chemistry was jointly awarded to Shimomura, Chalfie, and Tsien for "the discovery and development of the green fluorescent protein," recognizing their complementary contributions that transformed GFP from a biological curiosity into an indispensable scientific tool [3] [8]. Tsien's engineering innovations specifically enabled the multicolor imaging palette that revolutionized live-cell microscopy.
Table 3: Nobel Laureates and Their GFP-Related Contributions
Laureate | Key Contribution | Year | Impact |
---|---|---|---|
Osamu Shimomura | Isolation, purification, and structural analysis of GFP | 1962-1979 | Identified GFP's autocatalytic chromophore |
Martin Chalfie | Heterologous expression in prokaryotic and eukaryotic systems | 1994 | Demonstrated GFP's utility as a universal marker |
Roger Y. Tsien | Engineering of spectral variants and functional biosensors | 1995-2008 | Created multicolor tools for dynamic cellular imaging |
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